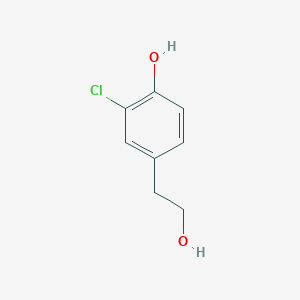

2-Chloro-4-(2-hydroxyethyl)phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

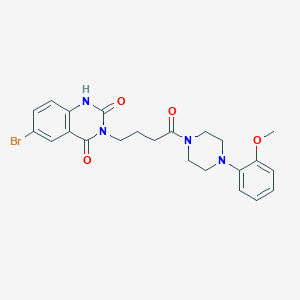

2-Chloro-4-(2-hydroxyethyl)phenol (CHEP) is a chemical compound commonly known by the name chlorhexidine. It is a phenolic alcohol that is commonly present in olive mill wastewater .

Molecular Structure Analysis

The molecular formula of 2-Chloro-4-(2-hydroxyethyl)phenol is C8H9ClO2. Its InChI code is 1S/C8H9ClO2/c9-7-5-6 (3-4-10)1-2-8 (7)11/h1-2,5,10-11H,3-4H2 .

Physical And Chemical Properties Analysis

The molecular weight of 2-Chloro-4-(2-hydroxyethyl)phenol is 172.61 . The compound is a powder at room temperature . The melting point is 75-76°C .

Wissenschaftliche Forschungsanwendungen

Application in Quantitative NMR Analysis of Lignins

Granata and Argyropoulos (1995) explored the use of 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane in quantitative 31P NMR analysis of hydroxyl groups in lignins. This reagent allowed for excellent resolution of phenolic hydroxyl environments in lignins, although it compromised resolution in the aliphatic hydroxyl region (Granata & Argyropoulos, 1995).

Synthesis and Structure of Metal Complexes

Abbas et al. (2020) synthesized 4-chloro-2-{[5-(diethylamino)-2-hydroxybenzylidene]amino}phenol and its transition metal complexes. They explored the ligand coordination to metal ions via OH groups and the azomethine nitrogen atom, demonstrating moderate in vitro activity of Cu(II) complex against the HeLa cell line (Abbas et al., 2020).

Effects on Aryl Hydrocarbon and Androgen Receptors

Krüger, Long, and Bonefeld‐Jørgensen (2008) investigated the effects of various phenols, including 4-chloro-3-methylphenol, on the aryl hydrocarbon receptor (AhR) and the androgen receptor (AR) using luciferase reporter gene assays. They found that both receptors were affected by these compounds, emphasizing the need to consider combined effects for risk assessment (Krüger, Long, & Bonefeld‐Jørgensen, 2008).

Oxidation by Manganese Oxides

Zhang and Huang (2003) studied the oxidative transformation of triclosan and chlorophene, showing their susceptibility to rapid oxidation by manganese oxides. They identified the products of these reactions and proposed a mechanism involving oxidation at phenol moieties (Zhang & Huang, 2003).

Fluorescence Turn-On Detection of Cysteine

Liu et al. (2015) reported the development of a compound for fluorescence turn-on detection of cysteine over homocysteine and glutathione. They utilized 4-Chloro-2-(((2-hydroxybenzylidene)hydrazono)methyl)phenol in their study to detect cysteine in serum samples (Liu et al., 2015).

Ultrasonic Induced Dehalogenation and Oxidation

Serpone et al. (1994) examined the ultrasonic induced dehalogenation and oxidation of various chlorophenols, including 4-chlorophenol, in aqueous media. They demonstrated that these phenols were transformed to dechlorinated and hydroxylated intermediate products (Serpone et al., 1994).

Reactivity with Ferrate(VI)

Chen et al. (2019) explored the reactivity of Ferrate(VI) with phenolic compounds like chlorophene and 4-chlorophenol. They proposed reaction mechanisms for phenols degradation by Ferrate(VI) and identified the degradation products (Chen et al., 2019).

Safety and Hazards

2-Chloro-4-(2-hydroxyethyl)phenol is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

Wirkmechanismus

Mode of Action

It is known that phenolic compounds often interact with their targets through nucleophilic aromatic substitution reactions . In such reactions, a nucleophile attacks an aromatic ring carbon, leading to a substitution of a group on the aromatic ring .

Biochemical Pathways

Phenolic compounds can potentially affect a variety of biochemical pathways due to their reactivity with various biological targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Chloro-4-(2-hydroxyethyl)phenol . For instance, the compound’s reactivity and stability could be affected by factors such as temperature, pH, and the presence of other chemicals .

Eigenschaften

IUPAC Name |

2-chloro-4-(2-hydroxyethyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2/c9-7-5-6(3-4-10)1-2-8(7)11/h1-2,5,10-11H,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGAMFWSQAUCSGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCO)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-(2-hydroxyethyl)phenol | |

CAS RN |

50972-63-9 |

Source

|

| Record name | 2-chloro-4-(2-hydroxyethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2397006.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2397011.png)

![8-(3-ethoxypropyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2397018.png)

![N-(3-methylphenyl)-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2397019.png)

![4-(dimethylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2397020.png)

![N-(3-chlorophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2397021.png)

![3-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-yl)-1-(4-chlorophenyl)urea](/img/structure/B2397023.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2397025.png)